7-methoxy-1H-indole-4-carbonitrile
Overview
Description
7-Methoxy-1H-indole-4-carbonitrile is a derivative of indole, a significant heterocyclic compound known for its diverse biological and chemical properties. Indole derivatives are widely studied due to their presence in various natural products and their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-1H-indole-4-carbonitrile typically involves the reaction of 7-methoxyindole with cyanogen bromide under basic conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and hydrogenation over palladium catalysts are typical reducing agents.
Substitution: Halogenating agents like bromine and chlorinating agents are used for electrophilic substitution.
Major Products:
Oxidation: Oxidized derivatives such as indole-4-carboxylic acid.
Reduction: Primary amines like 7-methoxy-1H-indole-4-amine.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
7-Methoxy-1H-indole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 7-methoxy-1H-indole-4-carbonitrile involves its interaction with specific molecular targets. It can bind to various receptors and enzymes, modulating their activity. The exact pathways depend on the specific biological context and the derivative being studied .
Comparison with Similar Compounds
7-Methoxyindole: Lacks the nitrile group but shares similar chemical properties.
4-Cyanoindole: Similar structure but without the methoxy group.
Indole-3-acetic acid: A naturally occurring plant hormone with different functional groups
Uniqueness: 7-Methoxy-1H-indole-4-carbonitrile is unique due to the presence of both methoxy and nitrile groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives .
Properties
IUPAC Name |
7-methoxy-1H-indole-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-13-9-3-2-7(6-11)8-4-5-12-10(8)9/h2-5,12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LULIBONCXYGHCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)C#N)C=CN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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